Product packaging for 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea(Cat. No.:CAS No. 13142-09-1)

1-(4-Bromophenyl)-3-(3-chlorophenyl)urea

Cat. No.: B177589
CAS No.: 13142-09-1
M. Wt: 325.59 g/mol
InChI Key: UKINRRRVXPZMRM-UHFFFAOYSA-N
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Description

Significance of the Urea (B33335) Pharmacophore in Bioactive Molecules

The urea moiety is a fundamental pharmacophore—an essential structural feature responsible for a molecule's biological activity. Its defining characteristic is the carbonyl group flanked by two nitrogen atoms, which can act as both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). This allows urea-based molecules to form strong and specific interactions with biological targets like proteins and enzymes. nih.govuni.lu

This functionality is integral to numerous approved drugs and bioactive compounds. nih.govnih.gov The urea scaffold is a key component in agents developed for a wide array of diseases, including cancer, diabetes, and infectious diseases like HIV. nih.gov Its incorporation can modulate a compound's potency and selectivity, as well as improve its drug-like properties. nih.govnih.gov The journey of urea-based drugs began a century ago with the development of Suramin, a colorless derivative of trypan dyes used to treat tropical infections, marking a milestone in medicinal chemistry. uni.lu

Overview of Halogenated Phenylurea Derivatives in Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl rings of diarylureas is a common and effective strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, such as its lipophilicity (fat solubility), metabolic stability, and binding affinity to its target. nih.gov These modifications can lead to enhanced potency and a better pharmacokinetic profile.

Research into halogenated phenylurea derivatives has yielded numerous compounds with potent biological effects. Studies have shown that analogs featuring bromoacetyl groups exhibit strong activity against various human tumor cell lines. nih.gov Furthermore, halogenated derivatives are prevalent in the design of kinase inhibitors, a major class of anti-cancer drugs. uni.lu

Structural Context within the Diarylurea Compound Class

1-(4-Bromophenyl)-3-(3-chlorophenyl)urea is classified as an unsymmetrical N,N'-diarylurea. Its structure consists of a central urea core connecting two different halogen-substituted aromatic rings: a 4-bromophenyl group and a 3-chlorophenyl group.

This specific arrangement places it within the family of diarylurea kinase inhibitors, which often feature a similar unsymmetrical design. This structural class has proven to be a highly successful template for targeting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govuni.lu The nature and position of the halogen substituents on both aryl rings are critical for fine-tuning the molecule's interaction with the kinase's binding site.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are based on its molecular structure. While extensive experimental data is not widely published, key properties can be identified from chemical databases or predicted using computational models. uni.lu

Table 1: Chemical and Physical Properties of this compound Data sourced from PubChem CID 302770. uni.lu

Property Value
Molecular Formula C₁₃H₁₀BrClN₂O
Molecular Weight 325.59 g/mol
Monoisotopic Mass 323.9665 Da
IUPAC Name This compound
InChI Key UKINRRRVXPZMRM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br
Predicted XlogP 4.8

Synthesis and Characterization

General Synthesis Route

The synthesis of unsymmetrical diarylureas like this compound typically follows a well-established and reliable chemical reaction. The classical approach involves the reaction of an isocyanate with an amine. nih.gov For the title compound, this would be achieved by reacting 3-chlorophenyl isocyanate with 4-bromoaniline (B143363) .

In this procedure, the nucleophilic amine group of 4-bromoaniline attacks the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate, leading to the formation of the stable urea linkage. The reaction is generally high-yielding and can be performed under mild conditions.

Characterization

While specific experimental spectra for this compound are not widely available in peer-reviewed literature, characterization would typically rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the aromatic rings and the urea N-H groups.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretching and the strong C=O (carbonyl) stretching of the urea moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the precise molecular weight and isotopic pattern, which would be distinctive due to the presence of both bromine and chlorine atoms. uni.lu Predicted collision cross-section values can also be calculated for various adducts. uni.luuni.lu

Crystal Structure

Biological Activities and Research Applications

Specific biological activity and detailed research applications for this compound are not extensively documented in public scientific literature. Its availability from chemical vendors suggests its use in high-throughput screening or as a building block in chemical synthesis. sigmaaldrich.comsigmaaldrich.com

However, based on its structural class as a halogenated diarylurea, its potential as a kinase inhibitor can be inferred. Many compounds with this core structure are known to target signaling pathways critical in cancer progression. For instance, diarylurea derivatives have been designed as potent inhibitors of:

Fibroblast growth factor receptor 1 (FGFR1) , which is implicated in metastatic breast cancer. nih.gov

PI3K/Akt/mTOR and Hedgehog signaling pathways , which are often dysregulated in breast cancer and can contribute to drug resistance. nih.gov

FLT3 kinase , a target in acute myeloid leukemia (AML). nih.gov

Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases and may possess anti-proliferative or other anticancer properties. Further biological evaluation would be required to confirm these potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrClN2O B177589 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea CAS No. 13142-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13142-09-1

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(3-chlorophenyl)urea

InChI

InChI=1S/C13H10BrClN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

UKINRRRVXPZMRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br

Other CAS No.

13142-09-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromophenyl 3 3 Chlorophenyl Urea

Established Synthetic Pathways for N,N'-Diarylureas

The synthesis of N,N'-diarylureas, such as 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea, is predominantly achieved through several reliable methods. These compounds are noted for their roles as key pharmacophores in medicinal chemistry, driving the development of efficient synthetic methodologies. nih.govmdpi.com

Amine-Isocyanate/Cyanate Condensation Reactions

The most traditional and widely employed method for synthesizing unsymmetrical N,N'-diarylureas is the condensation reaction between an aryl amine and an aryl isocyanate. mdpi.com For the target molecule, this involves the reaction of 3-chloroaniline (B41212) with 4-bromophenyl isocyanate. This reaction is typically straightforward, where the nucleophilic amine attacks the electrophilic carbon of the isocyanate group to form the stable urea (B33335) linkage. This approach is valued for its high efficiency and directness in forming the desired product.

Multicomponent Reaction Strategies for Urea Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient alternative for constructing complex molecules like diarylureas in a single step from three or more starting materials. nih.govresearchgate.net These reactions are advantageous due to their high atom economy and ability to generate diverse molecular structures quickly. researchgate.net For urea synthesis, an MCR could involve an amine, a source of the carbonyl group (like carbon dioxide or a derivative), and other components under catalytic conditions to assemble the final urea structure. mdpi.com For instance, a one-pot, three-step procedure can be designed where an aldehyde or ketone first reacts to form an intermediate imine, which then participates in a subsequent reaction to form the urea derivative. mdpi.com

Precursor Synthesis and Optimization Strategies

The primary precursors for the amine-isocyanate condensation pathway are 3-chloroaniline and 4-bromophenyl isocyanate. While the aniline (B41778) is readily available, the isocyanate often needs to be synthesized.

A common method for preparing aryl isocyanates is the reaction of the corresponding primary amine, in this case, 4-bromoaniline (B143363), with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. nih.gov This reaction converts the amine into the highly reactive isocyanate. Another strategy involves the reaction of aromatic primary amines with carbonyl fluoride (B91410) (COF₂) to produce the desired isocyanate. researchgate.net The crude isocyanate is often generated and used immediately in the subsequent reaction without extensive purification. nih.gov

Reaction Condition Parameters and Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the nature and stoichiometry of any catalysts or bases used. scielo.brresearchgate.net

Solvents such as toluene, acetonitrile (B52724), or various ethers are often employed. nih.govscielo.brsigmaaldrich.com The selection of the solvent can significantly influence reaction rates and the solubility of reactants and products. Temperature also plays a crucial role; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield. scielo.br For example, in related diarylurea syntheses, increasing the temperature has been shown to be beneficial for the reaction's progression. mdpi.com

Systematic optimization often involves screening various conditions, as illustrated in the following conceptual table based on typical optimization studies for similar syntheses.

Table 1: Illustrative Parameters for Reaction Optimization

EntrySolventBase/CatalystTemperature (°C)Time (h)Yield (%)
1DichloromethaneNone2524Low
2AcetonitrileTriethylamine2512Moderate
3TolueneNone808High
4AcetonitrileNone6012Moderate-High

This table is for illustrative purposes to demonstrate the parameters typically optimized in synthetic chemistry.

Isolation and Purification Techniques

Once the reaction is complete, the crude this compound must be isolated and purified. A common initial step is to quench the reaction mixture, often by pouring it into water, which causes the water-insoluble product to precipitate. wikipedia.org The solid can then be collected by filtration.

Further purification is typically necessary to remove unreacted starting materials and byproducts. The most common and effective method for purifying solid organic compounds is recrystallization. youtube.comyoutube.com This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. youtube.com As the solution cools slowly, the pure product crystallizes out, leaving impurities behind in the solvent (mother liquor). youtube.com

For more challenging separations, or to achieve very high purity, column chromatography is employed. Flash chromatography using silica (B1680970) gel is a standard technique. The crude mixture is loaded onto a column of silica gel and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The different components of the mixture travel through the column at different rates, allowing for their separation and the collection of the pure product. The purity of the final product is then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Spectroscopic and Structural Characterization in Academic Research

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

In the ¹H-NMR spectrum of 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea, distinct signals are expected for the aromatic protons and the N-H protons of the urea (B33335) linkage. The aromatic region would likely show complex splitting patterns due to the coupling between adjacent protons on the phenyl rings. The protons on the 4-bromophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3-chlorophenyl ring would exhibit a more complex pattern of multiplets. The N-H protons would typically appear as two separate broad singlets in the downfield region of the spectrum, and their chemical shifts can be sensitive to the solvent and concentration.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons would appear in the region of 110-140 ppm, with the carbons attached to the bromine and chlorine atoms showing shifts influenced by the electronegativity of these halogens.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (3-chlorophenyl) 7.0 - 7.6 m
Aromatic H (4-bromophenyl) 7.3 - 7.6 m
N-H (urea) 8.0 - 9.5 br s

m = multiplet, br s = broad singlet. Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O (urea) 152 - 155
Aromatic C-Br 115 - 120
Aromatic C-Cl 133 - 136
Other Aromatic C 118 - 140

Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the urea moiety, as well as bands corresponding to the aromatic C-H and C=C bonds.

The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the urea group, often referred to as the "urea I band," is expected to be a strong absorption in the range of 1630-1680 cm⁻¹. The "urea II band," which arises from a combination of N-H bending and C-N stretching, is anticipated around 1550-1600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. A study on the related herbicide chlorbromuron, which shares the 1-(4-bromo-3-chlorophenyl) moiety, showed a prominent NH stretching band, indicating strong intermolecular hydrogen bonding nih.gov.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium to Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
C=O Stretch (Urea I) 1630 - 1680 Strong
N-H Bend / C-N Stretch (Urea II) 1550 - 1600 Medium to Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

Expected values are based on general principles of IR spectroscopy and data for analogous compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₀BrClN₂O), HRMS would provide a highly accurate mass measurement that can confirm its molecular formula.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens. Predicted data from PubChemLite suggests that the protonated molecule, [M+H]⁺, would have a mass-to-charge ratio of approximately 324.97378 uni.lu.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 324.97378
[M+Na]⁺ 346.95572
[M-H]⁻ 322.95922

Data sourced from PubChemLite, predicted values uni.lu.

Crystallographic Analysis of Urea Derivatives

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in a solid-state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the urea unit and the dihedral angles between the phenyl rings and the urea plane. It would also provide detailed information about the intermolecular hydrogen bonding network, which is a key feature in the crystal packing of urea derivatives. For example, a study on the related compound 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea revealed a trans-cis conformation and the presence of intramolecular and intermolecular hydrogen bonds that form chains along the c-axis researchgate.net. Similarly, a study of 1-(2-chlorophenyl)-3-(p-tolyl)urea provided detailed information on its monoclinic crystal system and the intermolecular hydrogen bonding interactions researchgate.net.

Table 5: Representative Crystallographic Data for a Substituted Urea Derivative

Parameter Value (for 1-(2-chlorophenyl)-3-(p-tolyl)urea)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 23.904(2)
b (Å) 4.6173(3)
c (Å) 11.6906(13)
β (°) 96.895(9)
V (ų) 1281.0(2)
Z 4

Data from a study on a related urea derivative researchgate.net.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and can be used for quantitative analysis of polymorphic forms. While single crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD provides information about the bulk material.

For this compound, PXRD could be used to characterize the crystalline form of a synthesized batch, to check for the presence of impurities or different polymorphs, and to monitor phase transitions. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline solid.

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl 3 3 Chlorophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For a molecule like 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and predict various physicochemical properties. rsc.org Studies on similar diaryl ureas have utilized DFT to analyze optimized structures and compare them with experimental data from X-ray diffraction. tandfonline.com These studies also investigate frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and kinetic stability. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
Total EnergyValue in HartreesIndicates the stability of the optimized geometry.
HOMO EnergyValue in eVRelates to the electron-donating ability.
LUMO EnergyValue in eVRelates to the electron-accepting ability.
HOMO-LUMO GapValue in eVCorrelates with chemical reactivity and stability.
Dipole MomentValue in DebyeIndicates the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study. Actual values would require specific calculations.

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach is used to calculate the excited states of molecules and predict their UV-Vis absorption spectra. rsc.org For analogous compounds, TD-DFT has been used to interpret experimental UV-Vis spectra by identifying the electronic transitions involved. rsc.org Such an analysis for the target compound would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be utilized to study the conformational dynamics and stability of this compound in a simulated biological environment, such as in water or a lipid bilayer. While specific MD studies on this compound are not available, research on other urea (B33335) derivatives has employed MD to understand the flexibility of the molecule and its interaction with surrounding solvent molecules over time. jppres.com These simulations can provide insights into the accessible conformations of the molecule, which is crucial for understanding its biological activity.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Diaryl ureas are known to be inhibitors of various kinases and other enzymes. researchgate.netnih.gov A molecular docking study of this compound would involve docking the molecule into the active site of a relevant biological target. For instance, many diaryl ureas are investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The results would provide a docking score, indicating the binding affinity, and a predicted binding mode, showing key interactions like hydrogen bonds and hydrophobic interactions with the protein's amino acid residues. jppres.comnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterHypothetical ResultSignificance
Binding Affinity (Docking Score)-X.X kcal/molA more negative value suggests stronger binding.
Interacting Residuese.g., Glu5, Asp12, Val20Identifies key amino acids in the binding site.
Hydrogen Bondse.g., with the backbone NH of Cys7Crucial for stabilizing the ligand-protein complex.
Hydrophobic Interactionse.g., with Phe15, Leu30Also contribute significantly to binding affinity.

Note: This table presents hypothetical data that would be the output of a molecular docking study.

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. tandfonline.com For this compound, an MEP analysis would identify regions of negative potential (typically around the oxygen and chlorine atoms), which are susceptible to electrophilic attack, and regions of positive potential (around the N-H protons), which are likely sites for nucleophilic attack. This information is critical for understanding intermolecular interactions, including hydrogen bonding. rsc.orgtandfonline.com

Mulliken Population Analysis for Charge Transfer

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. nih.gov This analysis for this compound would provide a quantitative measure of the electron distribution across the atoms. The calculated charges can help in understanding the intramolecular charge transfer characteristics and the reactivity of different parts of the molecule. For instance, it can highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the urea nitrogens. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. Conversely, a larger HOMO-LUMO gap is indicative of higher stability and lower chemical reactivity.

For This compound , computational studies, typically employing Density Functional Theory (DFT) methods, are required to determine the energies of the HOMO and LUMO. These calculations would reveal the distribution of electron density in these frontier orbitals, highlighting the regions of the molecule most likely to be involved in chemical reactions. For instance, the analysis would pinpoint whether the electron density in the HOMO is concentrated on the phenyl rings, the urea linkage, or the halogen substituents, thus predicting its behavior as an electron donor. Similarly, the location of the LUMO would indicate the most probable sites for nucleophilic attack.

A detailed FMO analysis for this specific compound is not publicly available in the searched literature. The data presented in the table below is illustrative of typical values obtained for similar phenylurea compounds and should not be considered as the actual calculated values for this compound.

Parameter Energy (eV)
EHOMOValue not available
ELUMOValue not available
Energy Gap (ΔE)Value not available
This table would typically be populated with data from specific computational studies on this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, it provides a detailed picture of the close contacts between molecules. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

For This compound , a Hirshfeld surface analysis would reveal the dominant intermolecular forces. Given the presence of N-H and C=O groups, strong N-H···O hydrogen bonds are expected to be a primary feature, linking the molecules into chains or sheets. Additionally, the presence of phenyl rings suggests the possibility of π-π stacking interactions. The bromine and chlorine atoms can also participate in halogen bonding and other weaker contacts.

Specific Hirshfeld surface analysis data for this compound is not available in the public domain based on the conducted searches. The following table illustrates the kind of data that would be generated from such an analysis on a related compound.

Interaction Type Percentage Contribution (%)
H···HValue not available
C···H/H···CValue not available
O···H/H···OValue not available
Br···H/H···BrValue not available
Cl···H/H···ClValue not available
C···CValue not available
This table would be populated with quantitative data derived from the Hirshfeld surface analysis of this compound, providing a detailed breakdown of the intermolecular contacts that stabilize the crystal structure.

Structure Activity Relationship Sar Studies of 1 4 Bromophenyl 3 3 Chlorophenyl Urea and Analogs

Impact of Halogen Substitution Patterns on Biological Efficacy

The presence and positioning of halogen atoms on the diaryl urea (B33335) scaffold are paramount to its biological activity. These substitutions significantly influence the compound's electronic properties, lipophilicity, and binding interactions with target proteins.

Positional Isomerism of Halogen Atoms (e.g., meta- vs. para-chlorophenyl)

The specific placement of halogen atoms on the phenyl rings of diaryl urea derivatives can dramatically alter their biological activity. For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, substitutions at the 3-position (meta) of the phenethyl group, such as with chlorine or fluorine, resulted in enhanced potency as CB1 receptor negative allosteric modulators. nih.gov In contrast, analogs with substitutions at the 4-position (para) were generally less potent. nih.gov This highlights the critical role of positional isomerism in optimizing the interaction with the receptor's binding pocket.

Similarly, studies on other diaryl urea derivatives have shown that the position of the halogen substituent is a key determinant of activity. For example, research on pyrazole-based (thio)urea derivatives revealed that compounds with meta-substituted phenyl rings, regardless of whether the substituent was electron-donating or electron-withdrawing, exhibited moderate anti-tuberculosis activity. nih.gov Conversely, their ortho-substituted counterparts showed little to no activity. nih.gov In the context of anticancer agents, the presence of one or more electron-withdrawing groups, such as Cl- or CF3-, on the terminal benzene (B151609) ring was found to be beneficial for improving activity. nih.gov Specifically, diaryl urea derivatives with 3,4-dichlorobenzene rings demonstrated a suitable molecular size and good proliferation inhibition activity. nih.gov

The following table provides a comparative overview of the impact of positional isomerism on the biological activity of diaryl urea analogs.

Compound Series Substitution Position Observed Biological Effect Reference
3-(4-chlorophenyl)-1-(phenethyl)urea analogs3-position (meta) on phenethyl group (Cl, F)Enhanced CB1 receptor NAM potency nih.gov
3-(4-chlorophenyl)-1-(phenethyl)urea analogs4-position (para) on phenethyl groupGenerally less potent as CB1 receptor NAMs nih.gov
Pyrazole (B372694) based (thio)urea derivativesmeta-substituents on phenyl ringModerate anti-TB activity nih.gov
Pyrazole based (thio)urea derivativesortho-substituents on phenyl ringLittle or no anti-TB activity nih.gov
Diaryl urea derivatives (anticancer)3,4-dichlorobenzene ringGood proliferation inhibition activity nih.gov

Influence of Halogen Identity (Bromine vs. Chlorine)

The nature of the halogen atom itself plays a significant role in the biological efficacy of diaryl ureas. While both bromine and chlorine are halogens, their differing sizes, electronegativity, and ability to form halogen bonds can lead to distinct pharmacological profiles.

In the development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as CB1 receptor negative allosteric modulators, a 4-bromo analog was found to have comparable potency to the unsubstituted compound. nih.gov However, the 3-bromo analog exhibited superior potency, indicating that the position of the bromine atom is crucial. nih.gov Interestingly, a 3-fluoro analog showed even further potency enhancement, suggesting that for this particular target, a smaller and more electronegative halogen at the meta position is favorable. nih.gov

In another study focusing on antitubercular activity, the replacement of a 4-fluoro group with a less electronegative 4-chloro group resulted in a reduction of activity. nih.gov This underscores that for certain biological targets, higher electronegativity can be a key factor for potent inhibition. The introduction of halogens can either increase or decrease biological efficacy depending on the specific mode of action and target interaction. researchgate.net

The table below summarizes the influence of halogen identity on the biological activity of diaryl urea analogs.

Compound Series Halogen Substitution Observed Biological Effect Reference
3-(4-chlorophenyl)-1-(phenethyl)urea analogs4-bromo vs. unsubstitutedComparable potency nih.gov
3-(4-chlorophenyl)-1-(phenethyl)urea analogs3-bromoBetter potency nih.gov
3-(4-chlorophenyl)-1-(phenethyl)urea analogs3-fluoroFurther potency enhancement nih.gov
Pyrazole based (thio)urea derivatives4-fluoro vs. 4-chloroFluoro-substituted compound had higher antitubercular activity nih.gov

Role of the Urea Linker and Conformational Flexibility

The urea moiety (-NH-CO-NH-) is a cornerstone of the diaryl urea scaffold, playing a critical role in both the structural integrity and biological activity of these compounds. nih.gov It acts as a rigid linker that properly orients the two aryl rings, while also providing crucial hydrogen bonding capabilities. nih.govresearchgate.net The NH groups of the urea moiety are effective hydrogen bond donors, and the carbonyl oxygen is an excellent hydrogen bond acceptor. nih.govresearchgate.net

This hydrogen bonding capacity is fundamental to the interaction of diaryl ureas with their biological targets. For example, in the context of kinase inhibition, the urea moiety often forms one or two hydrogen bonds with a conserved glutamic acid residue and another with the backbone amide of an aspartic acid in the DFG motif of the kinase. nih.govresearchgate.net This specific binding mode is characteristic of type II kinase inhibitors. nih.gov

The conformational flexibility of the diaryl urea structure is also a key determinant of its biological activity. Modifications that alter the distance and relative orientation of the phenyl rings can significantly impact efficacy. For instance, a study involving the linear elongation of diaryl urea derivatives by introducing a methylene (B1212753) spacer group between the central and distal phenyl rings resulted in increased antiproliferative activity. nih.gov This suggests that a greater distance between the phenyl moieties can be advantageous for certain biological targets. nih.gov Conversely, shortening the length of the urea linker has also been explored as a strategy to better match the active site of some enzymes. nih.gov The ability of the diaryl urea structure to adopt different conformations allows it to bind to a variety of enzymes and receptors. nih.gov

Modifications to Phenyl Moieties and Their Biological Implications

Modifications to the phenyl rings of diaryl ureas, beyond halogen substitutions, have profound effects on their biological activity. These modifications can influence factors such as lipophilicity, metabolic stability, and direct interactions with the target protein.

In the pursuit of novel anticancer agents, various substitutions on the phenyl rings have been investigated. For instance, the substitution of a methyl group on the distal phenyl ring of a diaryl urea derivative led to increased antiproliferative activity compared to the unsubstituted phenyl compound. nih.gov This highlights that even small alkyl substitutions can have a significant impact.

Furthermore, the replacement of a pyridyl carboxamide group in the anticancer drug sorafenib (B1663141) with a quinoxalindione moiety was explored. nih.gov This modification was based on the rationale that the quinoxalindione group, with its two nitrogen atoms and amide structure, could mimic the binding interactions of the original pyridyl carboxamide. nih.gov

Studies have also shown that the introduction of specific groups can enhance activity against particular targets. For example, in a series of diarylureas with activity against bacteria and fungi, the presence of an alkoxy side chain was found to be beneficial. nih.gov Specifically, compounds with an isopentyloxy or cycloheptyloxy group showed in vitro activity against MRSA. nih.gov

The table below illustrates the impact of various phenyl moiety modifications on biological activity.

Compound Series Modification Biological Implication Reference
Diaryl urea derivatives (anticancer)4-methylphenyl vs. phenyl on distal ringIncreased antiproliferative activity nih.gov
Sorafenib analogsReplacement of pyridyl carboxamide with quinoxalindioneDesigned to mimic binding interactions nih.gov
Diarylureas (antimicrobial)Introduction of isopentyloxy or cycloheptyloxy groupIn vitro activity against MRSA nih.gov

Comparative SAR with Related Diarylthiourea Derivatives

In a study on pyrazole-based derivatives, both urea and thiourea (B124793) compounds were synthesized and evaluated for their antitubercular activity. nih.gov Among the most active compounds were two thiourea derivatives, one with a 4-fluorophenyl group and another with a 4-trifluoromethylphenyl group, which showed activity comparable to the standard drug ethambutol. nih.gov In contrast, several dichlorophenyl urea derivatives displayed poor or no activity. nih.gov This suggests that for this particular biological target, the thiourea linker might be more favorable for potent inhibition.

However, the preference for urea or thiourea can be target-dependent. In another study, N-substituted phenyl-N′-(1,3,4-thiodiazol-2-yl) ureas were synthesized, and some of these urea derivatives showed good cytokinin-like activity. researchgate.net

The structural differences between ureas and thioureas also influence their chemical properties. For example, the synthesis of N-aryl ureas can encounter challenges due to the polarity of the urea group, which can complicate purification. nih.gov

The following table provides a comparison of the biological activities of diarylurea and diarylthiourea derivatives.

Compound Series Linker Observed Biological Activity Reference
Pyrazole-based derivatives (antitubercular)Thiourea (with 4-fluoro or 4-trifluoromethylphenyl)High activity, comparable to ethambutol nih.gov
Pyrazole-based derivatives (antitubercular)Urea (with dichlorophenyl)Poor or no activity nih.gov
N-phenyl-N′-(1,3,4-thiodiazol-2-yl) derivativesUreaGood cytokinin-like activity researchgate.net

Preclinical and in Vitro Biological Activity Investigations

Enzyme and Receptor Modulatory ActivitiesThe scientific literature does not contain any data on the modulatory effects of 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea on any enzymes or receptors.

Kinase Inhibition Studies (e.g., EGFR, VEGFR2)

Direct enzymatic assays evaluating the inhibitory activity of this compound against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have not been reported in the public scientific literature.

However, research into structurally related compounds provides some context. A study focused on developing novel VEGFR-2 inhibitors utilized a 3-chloromethylphenylurea motif as a core structure. While this is not identical to the 3-chlorophenylurea (B155049) moiety of the subject compound, its exploration highlights the interest in this chemical scaffold for kinase inhibitor design. The initial lead in that study, which contained the related urea (B33335) core, showed some activity against EGFR but was inactive against VEGFR-2 at the tested concentration of 1 µM. This suggests that while the general structure is of interest, specific substitution patterns are critical for potent and selective kinase inhibition.

Receptor Antagonism/Agonism (e.g., CXCR2, CB1)

There are no published studies investigating the direct interaction of this compound with the CXCR2 receptor or the Cannabinoid Type-1 (CB1) receptor.

The broader class of diaryl urea compounds, however, has been explored for its potential to modulate the CB1 receptor. For instance, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were designed and evaluated as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov These studies confirm that the urea scaffold can serve as a basis for developing CB1 receptor modulators, although this research has focused on analogs with different substitution patterns than the subject compound.

Investigation of Anti-inflammatory Potential

Direct investigation of the anti-inflammatory properties of this compound has not been documented. However, a closely related analog, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea , which shares the 1-(4-bromophenyl)urea core, has been identified as a potent, irreversible inhibitor of myeloperoxidase (MPO). nih.gov

MPO is a critical enzyme found in neutrophils that is linked to the inflammatory response and oxidative stress in numerous diseases. nih.gov Inhibition of MPO is a key therapeutic strategy for mitigating inflammation. The study demonstrated that the analog inhibited MPO in human plasma and successfully blocked MPO-dependent vasomotor dysfunction in ex vivo models. nih.gov These findings suggest that the 1-(4-bromophenyl)urea scaffold may be a promising starting point for developing agents with anti-inflammatory potential via MPO inhibition.

Table 1: Activity of a Structurally Related Compound on Myeloperoxidase (MPO) This table presents data for 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, not the title compound.

CompoundTargetActivity TypeFindingSource
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaMyeloperoxidase (MPO)Mechanism-based InhibitionIdentified as a potent and irreversible inhibitor of MPO. nih.gov
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaMPO in Human PlasmaInhibitionEffectively inhibited MPO activity in human plasma. nih.gov
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaMPO-dependent Vasomotor DysfunctionBlockadeBlocked dysfunction in ex vivo rat aortic rings. nih.gov

Antioxidant Activity Evaluation

No studies have been published that directly evaluate the antioxidant activity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power) tests.

Nevertheless, the aforementioned inhibition of myeloperoxidase (MPO) by a structurally related compound is highly relevant to antioxidant activity. nih.gov MPO is a major enzymatic source of reactive oxygen species (ROS) and contributes significantly to oxidative stress during inflammation. By inhibiting MPO, compounds can effectively reduce the production of these damaging oxidants, thereby exerting a potent, targeted antioxidant effect. This mechanistic antioxidant action is distinct from direct radical scavenging but represents a crucial pathway for mitigating oxidative damage in biological systems.

Antimicrobial and Antitubercular Screening

Screening of this compound for potential antimicrobial or antitubercular activity has not been reported in the available scientific literature. Research into other heterocyclic compounds containing moieties like pyrazole (B372694) has shown some antimicrobial promise, but these structures are significantly different from the diaryl urea core of the subject compound. nih.gov

Mechanistic Insights into the Biological Actions of 1 4 Bromophenyl 3 3 Chlorophenyl Urea

Cellular Target Identification and Validation

The diarylurea scaffold is a prominent feature in a variety of pharmacologically active agents, suggesting that 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea may interact with a range of cellular targets. Research on analogous compounds points towards several key protein families that are likely to be modulated by this compound.

One of the most significant classes of targets for diarylureas is the protein kinase family . Many diarylurea derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. The well-known anticancer drug Sorafenib (B1663141), a diarylurea, inhibits several kinases including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases. This inhibition of multiple targets is a hallmark of many diarylurea-based kinase inhibitors.

Another important potential target is the Cannabinoid Type 1 (CB1) receptor . Studies have shown that certain diarylurea derivatives can act as allosteric modulators of the CB1 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. nih.gov This allosteric modulation can alter the receptor's response to endogenous cannabinoids without directly competing with them.

Furthermore, diarylurea compounds have been investigated for their activity against other targets, including their potential to act as antimicrobial agents . For instance, some diarylureas have shown efficacy against various pathogens.

The validation of these potential targets for this compound would necessitate specific experimental approaches. These could include:

Affinity-based methods: Using the compound as a bait to capture its binding partners from cell lysates.

Phenotypic screening: Observing the cellular effects of the compound and comparing them to the effects of known drugs to infer its mechanism of action.

Computational modeling: Docking the compound into the binding sites of known diarylurea targets to predict potential interactions.

Table 1: Potential Cellular Targets of Diarylurea Compounds

Target ClassSpecific ExamplesPotential Effect of Inhibition/Modulation
Protein KinasesVEGFR, PDGFR, Raf-1, B-RafAnti-angiogenic, anti-proliferative
GPCRsCannabinoid Receptor 1 (CB1)Allosteric modulation of receptor activity
OtherMicrobial enzymesAntimicrobial activity

Ligand-Receptor Binding Affinity Determination

The binding affinity of a compound to its cellular target is a critical determinant of its potency and specificity. For diarylurea compounds, binding affinity is typically quantified using techniques such as radioligand binding assays and enzyme inhibition assays. These assays measure key parameters like the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd).

For diarylureas acting as kinase inhibitors , in vitro kinase assays are commonly employed. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. For example, the IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

In the context of GPCRs like the CB1 receptor , radioligand binding assays are a standard method. These assays determine how the compound affects the binding of a known radiolabeled ligand to the receptor. For allosteric modulators, the effect on the binding of an orthosteric ligand (one that binds to the primary binding site) is assessed. This can manifest as a change in the affinity (Kd) or the maximum number of binding sites (Bmax) of the radioligand. For example, some diarylurea allosteric modulators of the CB1 receptor have been shown to increase the Bmax of agonist radioligands without significantly altering their Kd. nih.gov

Table 2: Representative Binding Affinities of Diarylurea Analogs

Diarylurea AnalogTargetAssay TypeAffinity Metric (Value)
SorafenibRaf-1Kinase InhibitionIC50 (6 nM)
SorafenibB-RafKinase InhibitionIC50 (22 nM)
SorafenibVEGFR-2Kinase InhibitionIC50 (90 nM)
A diarylurea CB1 modulatorCB1 ReceptorRadioligand BindingIncreased [3H]CP55,940 Bmax

Downstream Signaling Pathway Modulation

The interaction of this compound with its cellular targets is expected to trigger a cascade of downstream signaling events, ultimately leading to a biological response. The nature of this modulation depends entirely on the specific target and the cellular context.

If this compound acts as a kinase inhibitor , it would likely interfere with key signaling pathways that regulate cell growth and survival. For instance, inhibition of the VEGFR signaling pathway would disrupt angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. Inhibition of the Raf/MEK/ERK pathway , a central signaling cascade in many cancers, would block proliferative signals.

Should the compound function as a CB1 receptor allosteric modulator , it would alter the signaling output of this receptor. Negative allosteric modulators (NAMs) of the CB1 receptor, for example, have been shown to attenuate the effects of CB1 agonists on downstream effectors like adenylyl cyclase and G-protein-coupled inwardly-rectifying potassium channels (GIRKs). This can lead to a reduction in the psychoactive effects associated with direct CB1 receptor agonists. nih.gov

The elucidation of the specific downstream signaling pathways affected by this compound would involve a variety of experimental techniques, including:

Western blotting: To measure changes in the phosphorylation status of key signaling proteins.

Reporter gene assays: To assess the activity of transcription factors that are regulated by the signaling pathway of interest.

Measurement of second messengers: To quantify changes in the levels of molecules like cyclic AMP (cAMP) or intracellular calcium.

Table 3: Potential Downstream Signaling Effects of Diarylureas

TargetDownstream PathwayPotential Cellular Outcome
VEGFRPI3K/Akt, MAPKInhibition of angiogenesis and cell survival
Raf KinasesMEK/ERKInhibition of cell proliferation
CB1 ReceptorAdenylyl cyclase, Ion channelsModulation of neuronal activity

Gene Expression Profiling in Response to Compound Exposure

Gene expression profiling provides a global view of the cellular response to a compound by measuring changes in the transcription levels of thousands of genes simultaneously. This powerful technique can offer insights into the mechanism of action, identify potential biomarkers of response, and reveal off-target effects.

For a compound like this compound, gene expression profiling could be used to confirm its effects on the downstream targets of the signaling pathways it modulates. For example, if it inhibits the VEGFR pathway, one would expect to see changes in the expression of genes involved in angiogenesis and endothelial cell function. Similarly, if it modulates the CB1 receptor, genes regulated by this receptor in specific brain regions or cell types could be affected.

The typical workflow for a gene expression profiling experiment involves treating cells or an animal model with the compound and then isolating RNA for analysis using techniques like microarrays or RNA-sequencing (RNA-seq) . The resulting data is then analyzed to identify genes that are significantly up- or down-regulated in response to the compound.

While no specific gene expression data for this compound has been published, studies on other diarylurea kinase inhibitors have demonstrated significant changes in gene expression profiles in cancer cell lines. These changes often reflect the inhibition of key survival and proliferation pathways.

Table 4: Hypothetical Gene Expression Changes Following Treatment with a Diarylurea Kinase Inhibitor

Gene CategoryExpected Change in ExpressionBiological Implication
Angiogenesis-related genes (e.g., VEGF)Down-regulationInhibition of new blood vessel formation
Cell cycle regulators (e.g., cyclins)Down-regulationCell cycle arrest
Apoptosis-related genes (e.g., caspases)Up-regulationInduction of programmed cell death

Analytical Research Methodologies for 1 4 Bromophenyl 3 3 Chlorophenyl Urea

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical compounds. For a substituted urea (B33335) derivative like 1-(4-bromophenyl)-3-(3-chlorophenyl)urea, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification.

Research Findings:

A common approach for the analysis of related phenylurea compounds involves reversed-phase HPLC coupled with a mass spectrometry (MS) detector, particularly a triple quadrupole (QqQ) mass spectrometer for enhanced selectivity and sensitivity. While specific studies on this compound are not extensively documented in public literature, the analytical conditions for structurally similar compounds, such as 4-bromophenyl-urea, provide a strong basis for method development. eurl-pesticides.eu

A validated method for a related compound utilized a UHPLC (Ultra-High-Performance Liquid Chromatography) system, which offers faster analysis times and better resolution than traditional HPLC. The separation is typically achieved on a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid additive to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile (B52724) or methanol).

Detection is most effectively carried out using tandem mass spectrometry (MS/MS). This technique involves the ionization of the target molecule and the selection of a specific precursor ion, which is then fragmented to produce characteristic product ions. The monitoring of these specific mass transitions significantly reduces matrix interference and enhances the certainty of identification. For this compound, with a monoisotopic mass of approximately 323.9665 Da, suitable precursor and product ions would be determined through infusion experiments. uni.lu For the analogous 4-bromophenyl-urea, a precursor ion of m/z 215.2 is used, with product ions at m/z 93.1 and 171.9 in positive ionization mode. eurl-pesticides.eu

The table below outlines typical HPLC parameters that could be adapted for the analysis of this compound based on methods for similar compounds. eurl-pesticides.eu

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis

Parameter Setting
HPLC System UHPLC
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detector Triple Quadrupole (QqQ)

| Monitored Transitions | To be determined; based on the fragmentation of the [M+H]⁺ ion |

While HPLC is generally preferred for phenylurea compounds due to their polarity and thermal lability, GC-MS can be employed, sometimes requiring derivatization to increase volatility and thermal stability. However, for some compounds, direct analysis is possible.

Research Findings:

The analysis of other pesticide residues, including some ureas, has been successfully performed using GC-MS. eurl-pesticides.eu The primary challenge for this compound would be its relatively high boiling point and potential for thermal degradation in the GC inlet. A splitless injection mode is often used to enhance sensitivity. The choice of a suitable capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is critical for achieving good separation. eurl-pesticides.eu

The mass spectrometer detector in GC-MS provides high selectivity. In the electron ionization (EI) mode, the molecule is fragmented into a reproducible pattern of ions, which serves as a "fingerprint" for identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing on specific fragment ions.

The table below details potential GC-MS parameters for the analysis of this compound, based on general methods for similar analytes. eurl-pesticides.eu

Table 2: Potential GC-MS Parameters for Analysis

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of ~70 °C, ramped to ~300 °C
Ionization Mode Electron Ionization (EI), 70 eV

| MS Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Electrophoretic Methods

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative to chromatographic techniques. CE separates compounds based on their differential migration in an electric field, which is influenced by their charge-to-size ratio.

Research Findings:

For the analysis of a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the aqueous buffer and the micelles.

A potential MEKC method would involve a fused-silica capillary and a background electrolyte consisting of a buffer (e.g., borate (B1201080) or phosphate) and a surfactant (e.g., sodium dodecyl sulfate, SDS). Detection is typically performed using a diode array detector (DAD) that measures UV absorbance at a specific wavelength.

Spectrophotometric Assays for Characterization and Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide a simpler and more accessible means for quantification, although with lower selectivity compared to chromatographic and electrophoretic techniques.

Research Findings:

The this compound molecule contains phenyl rings, which are chromophores that absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. This property can be exploited for its quantification.

A spectrophotometric assay would involve preparing a solution of the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve constructed from standard solutions of known concentrations, following the Beer-Lambert law.

While this method is straightforward and cost-effective, its main limitation is the potential for interference from other substances in the sample that also absorb at the same wavelength. Therefore, it is most suitable for the analysis of relatively pure samples or for preliminary quantification. The λmax for this compound would need to be determined experimentally by scanning its UV spectrum.

Advanced Research Perspectives and Future Directions

Design of Novel Analogs with Enhanced Biological Profiles

A fragment-based approach is commonly used, where the diaryl urea (B33335) structure is divided into key moieties: the two aryl (phenyl) rings and the central urea linker. nih.gov For a compound like 1-(4-Bromophenyl)-3-(3-chlorophenyl)urea, modifications would focus on these three areas.

Aryl Ring Substitutions: The nature and position of substituents on the phenyl rings are critical. For instance, in the development of urea-based inhibitors for the Fibroblast Growth Factor Receptor 1 (FGFR1), researchers have synthesized extensive libraries by altering these substituents. nih.gov Studies on similar scaffolds have shown that introducing different functional groups, such as trifluoromethyl or amino groups, can significantly impact antiproliferative activity against cancer cell lines. nih.gov The replacement of the chlorine atom with a more lipophilic bromine atom, for example, has been explored to increase the lipophilic character while maintaining electronic effects. mdpi.com

Linker Modification: The urea linker itself can be modified. While the core -NH-CO-NH- structure is often crucial for binding to target proteins (e.g., through hydrogen bonds), its properties can be fine-tuned. nih.gov

Hybrid Scaffolds: Another innovative approach is the creation of hybrid molecules. For example, researchers have developed hybrids of different urea-based compounds to create scaffolds with increased sp3 characteristics, which are often associated with improved drug-like properties. nih.gov

These synthetic efforts have led to the identification of compounds with significantly enhanced potency. For example, a study on a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives identified an analog, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) , which was more potent than the positive control against three different cancer cell lines. nih.gov

Base ScaffoldModification SiteModification DescriptionResulting Compound ExampleObserved EffectReference
Diaryl Urea"Head" Moiety (Aryl Ring)Introduction of trifluoromethyl and chloro groups1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}ureaPotent antiproliferative activity (IC50 = 1.11 µM against A549 cells) nih.gov
Diaryl UreaPhenyl RingReplacement of Chlorine with BromineN-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesIncreased lipophilic character, beneficial for antimicrobial effect mdpi.com
Phenethyl UreaPhenyl Ring on Phenethyl GroupAddition of a methyl group at the 3-position3-(4-chlorophenyl)-1-(3-methylphenethyl)ureaMore potent allosteric modulator of the CB1 receptor compared to unsubstituted analog nih.gov
Carnosic AcidC-20 PositionIncorporation of urea moietiesCarnosic acid-urea derivative 14 Enhanced antiproliferative activity; induced cell cycle arrest at G0/G1 phase nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

The traditional process of drug discovery is notoriously time-consuming and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies to streamline and enhance the design of new chemical entities, including novel analogs of this compound. jddtonline.infojddtonline.info These computational tools can analyze vast datasets to identify promising candidates and predict their properties with increasing accuracy. nih.govnih.gov

Key applications of AI/ML in the design of diaryl urea analogs include:

High-Throughput Virtual Screening (HTVS): AI/ML models can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This dramatically accelerates the initial "hit" identification phase.

Predictive Modeling (Q-SAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of novel, unsynthesized compounds based on their chemical structure. This allows chemists to prioritize the synthesis of the most promising analogs. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to have desired properties (e.g., high potency, low predicted toxicity). researchgate.net These models can "learn" the essential features of successful diaryl urea kinase inhibitors and generate novel structures that retain these features.

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. jddtonline.infojddtonline.info This early-stage prediction helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles.

The integration of AI and ML into the drug design pipeline promises to reduce costs and shorten the timeline for developing more effective and selective diaryl urea-based therapeutics. nih.govnih.gov

Development of Targeted Delivery Systems

While a compound may have excellent potency in vitro, its effectiveness in a biological system depends on its ability to reach the target tissue in sufficient concentration without causing undue harm to healthy tissues. Targeted delivery systems, particularly those based on nanotechnology, offer a promising solution to improve the therapeutic index of small molecule inhibitors like this compound. nih.govunc.edu

Nanoparticle-based drug delivery systems can enhance bioavailability, stability, and targeting. nih.gov

Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles tend to accumulate in tumor tissue more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. This passive targeting can increase the concentration of the drug at the site of action.

Active Targeting: Nanoparticles can be "functionalized" by attaching ligands (e.g., antibodies, peptides) to their surface. These ligands bind to specific receptors that are overexpressed on target cells (e.g., cancer cells), leading to highly specific drug delivery. nih.gov

Improved Bioavailability: For poorly soluble compounds, encapsulation within a nanoparticle carrier (such as a liposome (B1194612) or polymeric nanoparticle) can improve their solubility and stability in circulation. bohrium.com

Theranostics: Advanced delivery systems can combine therapeutic agents with imaging probes into a single nanoparticle. unc.edu This "theranostic" approach allows for the simultaneous diagnosis, treatment, and monitoring of therapeutic response, paving the way for personalized medicine. unc.edu

By encapsulating a diaryl urea compound within such a system, it may be possible to protect it from premature degradation, reduce off-target effects, and ensure it reaches its intended biological target more efficiently.

Exploration of Synergistic Therapeutic Combinations

The complexity of diseases like cancer often means that targeting a single pathway is insufficient due to the development of resistance. nih.gov A powerful strategy to overcome this challenge is the use of synergistic drug combinations, where two or more drugs work together to produce an effect greater than the sum of their individual effects. nih.gov

For a compound like this compound, which likely functions as a kinase inhibitor, several combination strategies could be explored:

Targeting Parallel Pathways: Combining inhibitors that block different, but complementary, signaling pathways can prevent cancer cells from compensating for the inhibition of a single target.

Overcoming Resistance: Combination therapy is a key strategy for preventing and overcoming drug resistance. nih.gov For example, BRAF-mutant melanomas that develop resistance to BRAF inhibitors (a class that includes diaryl ureas) might be resensitized by combining the BRAF inhibitor with another agent, such as a MEK inhibitor or a traditional chemotherapeutic like paclitaxel (B517696). nih.gov

Chemosensitization: Some compounds can enhance the efficacy of other anticancer drugs. Suramin, a complex urea derivative, has been shown to be an effective chemosensitizer, increasing the effectiveness of drugs like cyclophosphamide (B585) and paclitaxel in preclinical models. nih.gov

Improving Therapeutic Selectivity: Synergistic interactions can be context-specific, occurring in diseased cells but not healthy ones. nih.gov This can lead to a combination that is more selective for the target tissue than either drug alone, potentially reducing side effects. nih.gov

Research has shown that combining natural products like curcumin (B1669340) or thymoquinone (B1682898) with conventional chemotherapeutic agents can enhance anticancer activity. mdpi.com Similarly, exploring combinations of novel diaryl ureas with established drugs or other targeted agents is a critical future direction to unlock their full therapeutic potential. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.